

# (R)-1-(4-Chlorophenyl)propan-1-amine CAS number

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## Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B11916615

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## An In-Depth Technical Guide to (R)-1-(4-Chlorophenyl)propan-1-amine

**Abstract:** This technical guide provides a comprehensive overview of **(R)-1-(4-chlorophenyl)propan-1-amine**, a valuable chiral intermediate in pharmaceutical development. The document details the compound's physicochemical properties, outlines a robust two-part synthetic strategy involving racemic synthesis followed by diastereomeric salt resolution, and presents detailed protocols for analytical characterization, including identity confirmation and enantiomeric purity assessment. Furthermore, it discusses the compound's significance as a chiral building block in medicinal chemistry and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of chiral amines.

## Introduction

**(R)-1-(4-Chlorophenyl)propan-1-amine** is a chiral primary amine of significant interest in the pharmaceutical industry. Its structure incorporates three key features that make it a valuable building block for drug discovery: a stereogenic center dictating specific interactions with biological targets, a reactive primary amine group for facile derivatization, and a 4-chlorophenyl

moiety, a common substituent in many active pharmaceutical ingredients (APIs) known to enhance metabolic stability and binding affinity.[1]

The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, access to enantiomerically pure intermediates like **(R)-1-(4-chlorophenyl)propan-1-amine** is critical. This guide provides the foundational chemical knowledge for its synthesis, purification, and analysis.

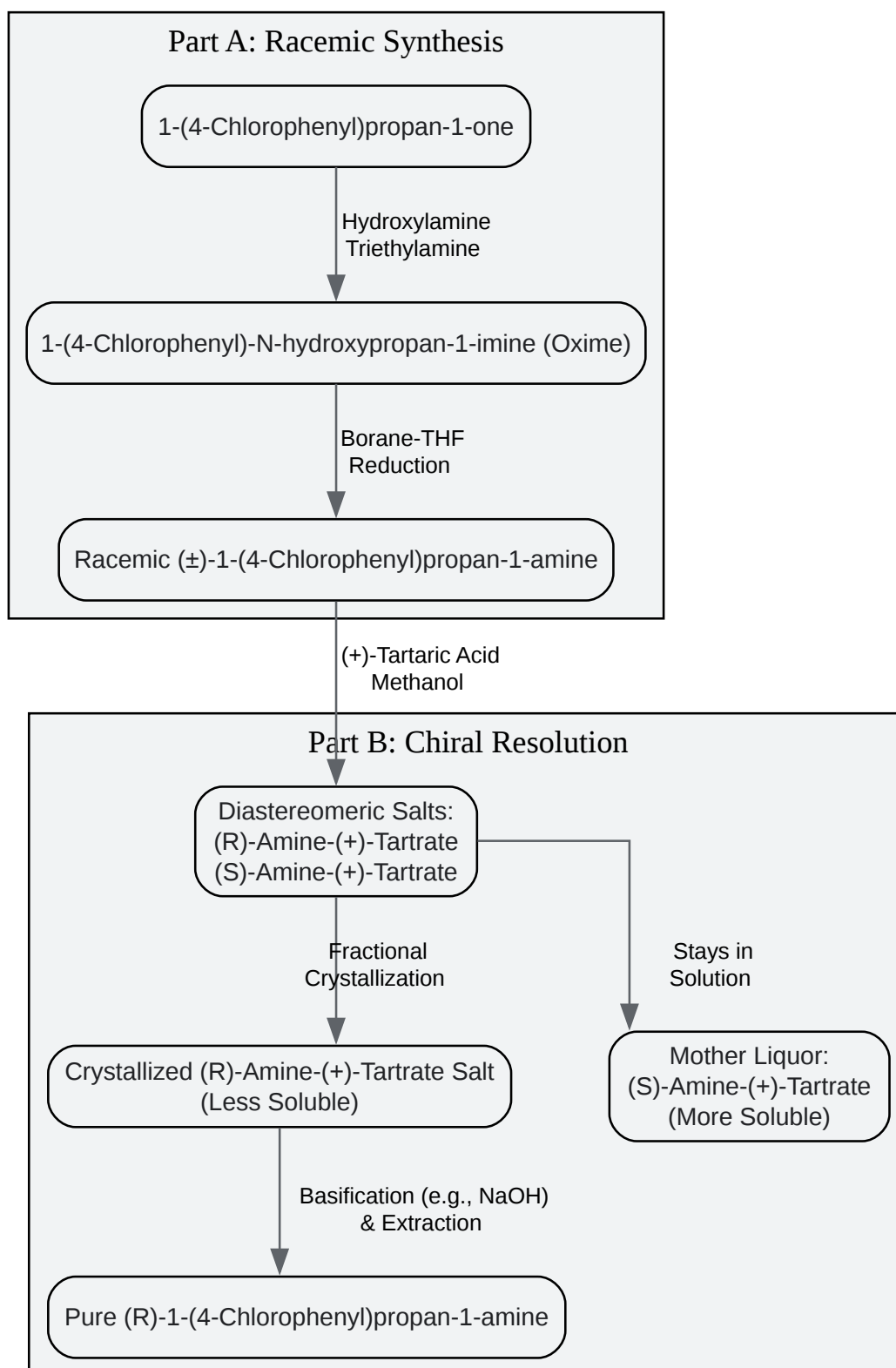
## Physicochemical and Spectroscopic Properties

A summary of the key identifiers and physicochemical properties for **(R)-1-(4-chlorophenyl)propan-1-amine** is provided below.

Property	Value	Reference(s)
CAS Number	114853-61-1	[3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> ClN	[3]
Molecular Weight	169.65 g/mol	[3]
Appearance	White to off-white solid (for hydrochloride salt); likely a liquid or low-melting solid as free base.	
Storage Temperature	2-8°C, Sealed in dry conditions.	[6]
<sup>1</sup> H NMR Spectrum (Racemate)	(300 MHz, CDCl <sub>3</sub> ) δ 7.40-7.21 (m, 4H, Ar-H), 3.80 (t, J=7.0 Hz, 1H, CH-N), 1.74-1.58 (m, 2H, CH <sub>2</sub> ), 0.85 (t, J=7.3 Hz, 3H, CH <sub>3</sub> ).	[7]
InChI Key (R-enantiomer)	GGFMDYMEAQPNPZ-SBSPUUFOSA-N (for HCl salt)	

## Synthesis and Chiral Resolution

Obtaining the enantiomerically pure (R)-amine is most practically achieved via a two-stage process: first, the synthesis of the racemic amine, followed by a classical chiral resolution. Asymmetric synthesis routes, such as the reduction of a chiral N-sulfinylimine, are also viable but often require more specialized reagents and catalysts.[8][9] The resolution method using diastereomeric salt formation is a robust and scalable approach.[10]



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Caption: Workflow for Synthesis and Chiral Resolution.

## Experimental Protocol: Racemic Amine Synthesis

This protocol is adapted from established methods for the reduction of ketones to amines via an oxime intermediate.<sup>[7]</sup>

### Step 1: Oxime Formation

- To a solution of 1-(4-chlorophenyl)propan-1-one (1.0 eq) in ethanol (approx. 35 mL per gram of ketone), add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.6 eq) at room temperature.
- Stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, evaporate the solvent under reduced pressure.
- To the resulting residue, add water and extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash successively with water and saturated brine, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), and filter.
- Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine, which can often be used in the next step without further purification.

### Step 2: Oxime Reduction

- Dissolve the crude oxime from the previous step in anhydrous tetrahydrofuran (THF) (approx. 60 mL per gram of oxime).
- Carefully add a solution of borane-tetrahydrofuran complex (1.1 M in THF, approx. 1.6 eq) to the oxime solution.
- Heat the mixture to reflux (or stir at 80°C) for 16 hours.
- After cooling to room temperature, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).

- Extract the aqueous mixture with ethyl acetate (3x). The product will be in the aqueous layer as the ammonium salt.
- Basify the aqueous layer to pH >12 with a concentrated NaOH solution, then extract with ethyl acetate or dichloromethane (3x).
- Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to yield the racemic amine.

## Experimental Protocol: Chiral Resolution

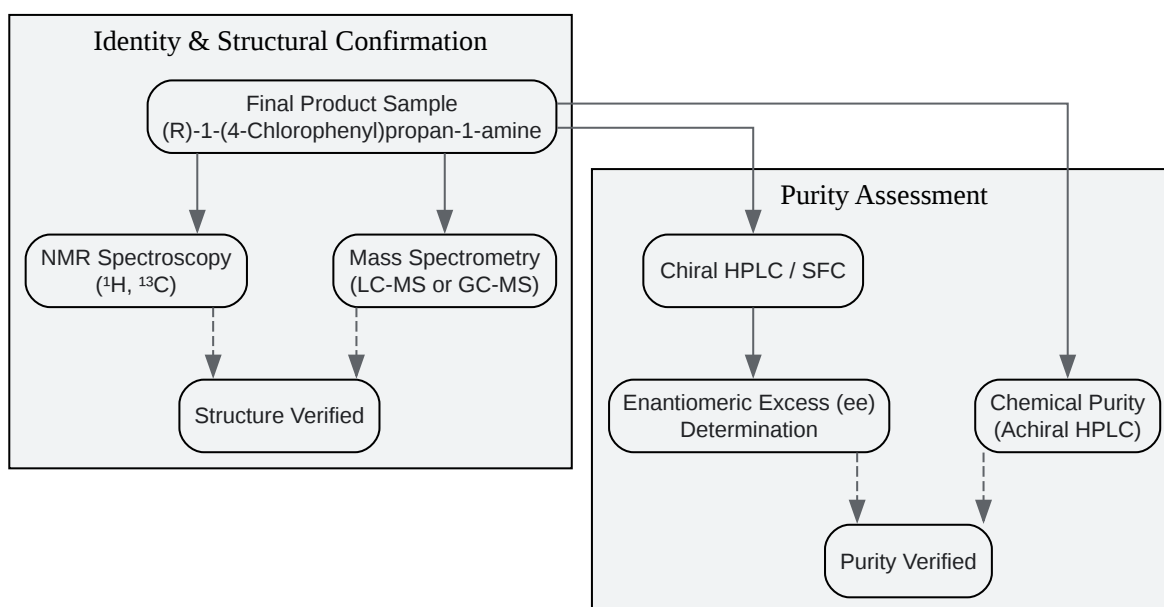
This generalized protocol uses (+)-tartaric acid to form diastereomeric salts, which can be separated by fractional crystallization due to their differing solubilities.[\[10\]](#)

- Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimum amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5-0.6 eq) in warm methanol.
  - Causality: Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the preferential crystallization of the less soluble diastereomeric salt in high purity.
- Slowly add the tartaric acid solution to the amine solution with continuous stirring.
- Crystallization: Allow the mixture to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be cooled in an ice bath or refrigerated for several hours.
- Isolation: Isolate the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol. The crystals are the less soluble diastereomeric salt (e.g., (R)-Amine-(+)-Tartrate, assuming it is the less soluble form). The mother liquor contains the more soluble (S)-Amine-(+)-Tartrate.
- Liberation of Free Amine: Suspend the isolated crystals in water and add a 2M NaOH solution until the pH is >12, ensuring all solids have dissolved.
- Extract the aqueous solution with dichloromethane or ethyl acetate (3x).

- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the enantiomerically enriched **(R)-1-(4-chlorophenyl)propan-1-amine**.
- The enantiomeric excess (ee) of the product must be determined analytically (see Section 4.2). The crystallization process may need to be repeated to achieve >99% ee.

## Analytical Characterization

Rigorous analytical control is necessary to confirm the chemical identity, purity, and, most importantly, the enantiomeric purity of the final product.



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Caption: Workflow for Analytical Characterization.

## Protocol: Identity Confirmation (NMR & MS)

- **Sample Preparation:** Dissolve 5-10 mg of the amine in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) for NMR analysis. For LC-MS, prepare a dilute solution (e.g., 0.1 mg/mL) in methanol or acetonitrile.
- **$^1\text{H}$  NMR Spectroscopy:** Acquire a proton NMR spectrum. The spectrum should align with the expected structure, showing an ethyl group triplet and quartet, a methine triplet, and aromatic signals in the 7.2-7.4 ppm region, consistent with a 1,4-disubstituted benzene ring. [7]
- **Mass Spectrometry:** Analyze the sample by LC-MS or GC-MS. In positive ion mode electrospray ionization (ESI), the expected  $[\text{M}+\text{H}]^+$  ion would be at  $m/z$  170.07. [11] The isotopic pattern for one chlorine atom (approx. 3:1 ratio for  $[\text{M}+\text{H}]^+$  and  $[\text{M}+2+\text{H}]^+$ ) should be observed.

## Protocol: Chiral Purity Analysis (Chiral HPLC)

This method is based on established procedures for separating similar chiral amines and alcohols on polysaccharide-based stationary phases. [1][12]

- **Chromatographic System:** An HPLC system equipped with a UV detector.
- **Chiral Stationary Phase (CSP):** A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® AD-H (amylose or cellulose derivatives), is an excellent starting point.
  - **Causality:** These CSPs are known for their broad applicability in separating aromatic enantiomers through a combination of hydrogen bonding,  $\pi$ - $\pi$  interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. [13]
- **Mobile Phase:** A normal-phase eluent is typically effective. A good starting condition is a mixture of n-Hexane and 2-Propanol (IPA) in a 95:5 (v/v) ratio. A small amount of an amine modifier, like diethylamine (DEA, 0.1%), is often added to the mobile phase to improve peak shape and reduce tailing by deactivating acidic sites on the silica support.
- **Method Parameters:**
  - **Flow Rate:** 1.0 mL/min

- Column Temperature: 25°C
- Detection Wavelength: 220 nm or 258 nm[12]
- Injection Volume: 10 µL
- Analysis: Inject a sample of the racemic amine to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor. Subsequently, inject the resolved product. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers:  $\% ee = [(A_R - A_S) / (A_R + A_S)] \times 100$

## Applications in Drug Development

**(R)-1-(4-Chlorophenyl)propan-1-amine** is not typically an active pharmaceutical ingredient itself but rather a high-value chiral synthon. Its utility stems from the ability to introduce a specific stereocenter into a larger, more complex target molecule.

- Scaffold for Biologically Active Molecules: The primary amine serves as a versatile handle for constructing amides, sulfonamides, ureas, or for undergoing reductive amination to build more complex amine structures. These functional groups are ubiquitous in drug molecules. [8]
- Privileged Structural Motif: The 4-chlorophenyl group is a "privileged" structure in medicinal chemistry. The chlorine atom can participate in halogen bonding, is metabolically stable, and often improves the pharmacokinetic properties of a drug candidate, such as increasing its half-life or oral bioavailability.[14]
- Precursor to Chiral Ligands and Catalysts: Beyond direct incorporation into drug candidates, chiral amines are fundamental precursors for the synthesis of chiral ligands used in asymmetric catalysis, enabling the development of other novel chiral molecules.

## Safety and Handling

**(R)-1-(4-Chlorophenyl)propan-1-amine** and its salts should be handled with appropriate care in a laboratory setting.

- Hazard Classification (based on hydrochloride salt):

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling. [15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
- Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[16]

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